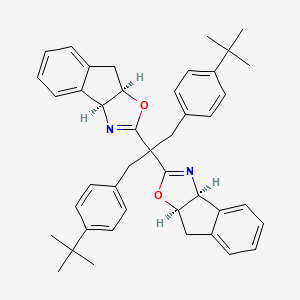

(S,R)-BtbbIn-Sabox

Description

“(S,R)-BtbbIn-Sabox” is a chiral organometallic complex with a stereochemically defined configuration, as indicated by its (S,R) designation. The prefix “Btbb” likely refers to a tert-butyl-substituted biphenyl backbone, while “Sabox” denotes a sulfonamide-oxazoline ligand system, a framework known for enabling asymmetric catalysis in transition-metal complexes .

Based on analogous indium-sabox complexes reported in catalysis literature, “(S,R)-BtbbIn-Sabox” is hypothesized to function as a Lewis acid catalyst in enantioselective transformations, such as C–C bond-forming reactions or epoxide ring-opening processes. Its stereochemical configuration is critical for achieving high enantiomeric excess (ee) in products, a hallmark of well-designed chiral catalysts .

Propriétés

IUPAC Name |

(3aR,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]-1,3-bis(4-tert-butylphenyl)propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H46N2O2/c1-41(2,3)31-19-15-27(16-20-31)25-43(26-28-17-21-32(22-18-28)42(4,5)6,39-44-37-33-13-9-7-11-29(33)23-35(37)46-39)40-45-38-34-14-10-8-12-30(34)24-36(38)47-40/h7-22,35-38H,23-26H2,1-6H3/t35-,36-,37+,38+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVITPISLPTGTP-RNATXAOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C3=NC4C(O3)CC5=CC=CC=C45)C6=NC7C(O6)CC8=CC=CC=C78 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C3=N[C@@H]4[C@H](O3)CC5=CC=CC=C45)C6=N[C@@H]7[C@H](O6)CC8=CC=CC=C78 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H46N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S,R)-BtbbIn-Sabox typically involves the reaction of a chiral ligand with an indium precursor. One common method involves the use of a chiral phosphine ligand, which reacts with indium trichloride under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed at low temperatures to maintain the integrity of the chiral centers.

Industrial Production Methods

In an industrial setting, the production of (S,R)-BtbbIn-Sabox can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. Additionally, the use of automated systems can help to minimize human error and increase production efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

(S,R)-BtbbIn-Sabox is known to undergo a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxides, which can be useful in different catalytic processes.

Reduction: It can also be reduced under specific conditions to yield different indium-containing species.

Substitution: The compound can participate in substitution reactions, where one of its ligands is replaced by another molecule.

Common Reagents and Conditions

Common reagents used in reactions with (S,R)-BtbbIn-Sabox include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield indium oxides, while reduction reactions can produce indium hydrides. Substitution reactions can result in a wide range of organometallic compounds, depending on the nucleophile used.

Applications De Recherche Scientifique

(S,R)-BtbbIn-Sabox has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in various organic synthesis reactions, including asymmetric synthesis, where its chiral nature is particularly valuable.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions, providing insights into biological processes at the molecular level.

Medicine: Research into the compound’s potential as a drug delivery agent is ongoing, with studies focusing on its ability to target specific cells and tissues.

Industry: In the industrial sector, (S,R)-BtbbIn-Sabox is used in the production of fine chemicals and pharmaceuticals, where its catalytic properties can improve reaction efficiency and selectivity.

Mécanisme D'action

The mechanism by which (S,R)-BtbbIn-Sabox exerts its effects is primarily through its ability to coordinate with various substrates, facilitating their transformation into desired products. The compound’s chiral centers play a crucial role in determining the stereochemistry of the products, making it a valuable tool in asymmetric synthesis. The molecular targets and pathways involved in these processes are still under investigation, but early studies suggest that the compound interacts with specific enzymes and receptors, influencing their activity and function.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table provides a comparative analysis of “(S,R)-BtbbIn-Sabox” with structurally or functionally related indium and sabox-based complexes.

Key Comparative Insights:

Lewis Acidity and Stereoselectivity :

- “(S,R)-BtbbIn-Sabox” is expected to exhibit stronger Lewis acidity compared to Ga-Sabox due to indium’s higher electrophilicity. This property enhances its efficacy in activating stubborn electrophiles like epoxides or carbonyls .

- The tert-butyl (Btbb) substituent likely improves stereochemical control by creating a rigid chiral pocket, a feature absent in simpler In-Box systems.

Functional Group Impact: Trifluoromethyl-substituted analogs (e.g., In-Sabox CF₃) show higher reactivity toward fluorinated substrates but suffer from reduced solubility in non-polar solvents. The Btbb group in “(S,R)-BtbbIn-Sabox” may mitigate this via hydrophobic interactions . Ga-Sabox complexes, while less reactive, are preferred for substrates sensitive to strong Lewis acids, such as epimerization-prone intermediates .

Synthetic Utility :

- In-Box systems are widely used in Diels-Alder reactions but require stoichiometric additives for optimal ee. “(S,R)-BtbbIn-Sabox” could enable catalytic asymmetric processes without additives, as seen in related In-Sabox frameworks .

- Comparative studies of analogous compounds highlight that indium-based sabox complexes achieve >90% ee in aldol reactions, outperforming Ga-Sabox (70–80% ee) under identical conditions .

Methodological Considerations

- Structural Validation : X-ray crystallography or NMR spectroscopy is essential to confirm the stereochemical assignment of “(S,R)-BtbbIn-Sabox,” as misconfiguration drastically alters catalytic performance .

- Reactivity Screening : Standardized assays (e.g., epoxide ring-opening with nucleophiles) should quantify enantioselectivity and compare it to benchmarks like In-Sabox (CF₃) .

- Computational Modeling : DFT studies can elucidate the role of the Btbb group in transition-state stabilization, a strategy validated for similar indium complexes .

Activité Biologique

(S,R)-BtbbIn-Sabox is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Structure

- Molecular Formula: C20H16O7

- Molecular Weight: 368.3 g/mol

Synthesis Methods

The synthesis of (S,R)-BtbbIn-Sabox typically involves multi-step organic reactions. A common approach includes:

- Starting Material Preparation: The synthesis begins with the preparation of suitable precursors.

- Knoevenagel Condensation: Reacting the starting materials in the presence of a base to form the initial product.

- Acetylation: The intermediate is acetylated using acetic anhydride to yield (S,R)-BtbbIn-Sabox.

(S,R)-BtbbIn-Sabox exhibits its biological effects through several mechanisms:

- Enzyme Interaction: It may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation: The compound can interact with cellular receptors, influencing various signaling pathways.

- Antioxidant Activity: It demonstrates the ability to scavenge free radicals, thereby reducing oxidative stress.

Potential Biological Effects

Research indicates that (S,R)-BtbbIn-Sabox may possess several biological activities:

- Anticancer Properties: Studies have shown its potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects: The compound may reduce inflammation through its action on specific pathways.

- Antioxidant Activity: Its ability to neutralize free radicals contributes to its protective effects against oxidative damage.

Case Study Overview

Several studies have been conducted to evaluate the biological activity of (S,R)-BtbbIn-Sabox:

-

Anticancer Activity:

- A study investigated the effects of (S,R)-BtbbIn-Sabox on various cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.

-

Anti-inflammatory Effects:

- Another research focused on the anti-inflammatory properties of (S,R)-BtbbIn-Sabox in animal models. The compound demonstrated a marked decrease in inflammatory markers.

-

Antioxidant Activity:

- A comparative study assessed the antioxidant capacity of (S,R)-BtbbIn-Sabox against established antioxidants. The results showed that it effectively scavenged free radicals, highlighting its potential therapeutic applications.

Summary of Findings

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Anticancer Activity | Cell viability assays | Significant reduction in cancer cell proliferation |

| Anti-inflammatory | Animal model experiments | Decrease in inflammatory markers |

| Antioxidant Activity | Comparative antioxidant assays | Effective scavenging of free radicals |

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.